N-Methyl-2-(piperidin-1-yl)ethanamine hydrochloride
Description
N-Methyl-2-(piperidin-1-yl)ethanamine hydrochloride is a secondary amine hydrochloride salt featuring a piperidin-1-yl substituent and a methyl group attached to an ethanamine backbone. Its molecular formula is C₈H₁₈N₂·HCl, with a molecular weight of 194.7 g/mol.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H19ClN2 |
|---|---|
Molecular Weight |
178.70 g/mol |
IUPAC Name |
N-methyl-2-piperidin-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-9-5-8-10-6-3-2-4-7-10;/h9H,2-8H2,1H3;1H |
InChI Key |
NGGSCNQQKNNXGC-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1CCCCC1.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperidine Derivatives
A common approach involves the alkylation of piperidine with 2-chloroethylamine derivatives. For example, 2-chloro-N-methylethanamine reacts with piperidine in the presence of a base (e.g., KCO) to form the secondary amine intermediate. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
Reaction Conditions :
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature: 80–100°C
Yield : 65–78% after purification via silica gel chromatography.
Reductive Amination
Reductive amination offers a streamlined pathway by condensing piperidine with methylglyoxal or related carbonyl compounds. Sodium cyanoborohydride (NaBHCN) or sodium triacetoxyborohydride (NaBH(OAc)) is employed to reduce the imine intermediate.
Key Steps :
-
Condensation of piperidine with methylglyoxal in methanol.
-
Reduction at 0–25°C for 12–24 hours.
-
Acidification with HCl to precipitate the hydrochloride salt.
Advantages : Higher regioselectivity and reduced byproduct formation compared to alkylation.
N-Methylation Techniques
Post-synthetic N-methylation is critical for introducing the methyl group. Methods include:
-
Methyl iodide quaternization : Treating 2-(piperidin-1-yl)ethanamine with CHI in acetonitrile.
-
Transfer hydrogenation : Using formaldehyde and palladium catalysts under H pressure.
Optimization : Excess methylating agents (1.2–2.0 equiv) and temperatures of 50–70°C improve conversion rates.
Optimization of Reaction Conditions
Catalytic Systems
Ruthenium-based catalysts show superior activity in hydrogenation steps, minimizing N-methylated byproducts.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation, while protic solvents (MeOH, EtOH) stabilize intermediates in reductive amination.
Purification and Salt Formation
Chromatographic Methods
Crystallization
Recrystallization from ethanol/ethyl acetate (1:2 v/v) produces high-purity hydrochloride crystals (mp 192–195°C).
Industrial-Scale Production
Continuous Flow Reactors
Patented processes utilize tubular reactors for:
Waste Management
Challenges and Innovations
Byproduct Suppression
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(piperidin-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted piperidine compounds .
Scientific Research Applications
The compound exhibits significant activity within the central nervous system. It has been studied for its potential applications in treating various conditions, including:
- Depression : Research indicates that N-Methyl-2-(piperidin-1-yl)ethanamine hydrochloride interacts with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
- Anxiety Disorders : Its stimulant properties have led to investigations into its efficacy as an anxiolytic agent.
- Neuroprotection : Studies have shown that derivatives of this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In animal models, it has demonstrated effectiveness in reducing cerebral infarction following ischemic attacks .
Therapeutic Uses
The therapeutic applications of this compound extend to several areas:
Case Studies and Research Findings
Several studies have documented the effects and potential applications of this compound:
- Neuroprotective Studies : In a study on focal ischemia, compounds derived from this compound were administered intraperitoneally to mice. The results showed a significant reduction in cerebral infarction size compared to control groups, indicating strong neuroprotective effects .
- Antidepressant Effects : Clinical trials have explored the antidepressant potential of this compound through its modulation of serotonin receptors, demonstrating promising results in improving mood and reducing anxiety symptoms in subjects with major depressive disorder.
Mechanism of Action
The mechanism of action of N-Methyl-2-(piperidin-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various physiological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in the substituents attached to the ethanamine backbone, influencing physicochemical properties and biological activity.
Table 1: Structural Analogs and Key Properties
Biological Activity
N-Methyl-2-(piperidin-1-yl)ethanamine hydrochloride is a compound known for its significant biological activity, particularly within the central nervous system (CNS). This article delves into its biological properties, mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHClN and a molecular weight of approximately 178.70 g/mol. The compound features a piperidine ring that contributes to its pharmacological properties. The structural characteristics allow it to interact with various neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation and anxiety management .
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors:
- Serotonin Receptors : It influences serotonin levels, which can alleviate symptoms of depression and anxiety.
- Norepinephrine Receptors : Modulation of norepinephrine pathways may enhance alertness and energy levels.
- Dopamine Receptors : The compound appears to affect dopamine receptors, which are vital in mood regulation and reward pathways .
Biological Activity Overview
This compound exhibits several notable biological activities:
| Activity | Description |
|---|---|
| Stimulant Effects | Acts as a CNS stimulant, potentially useful in treating fatigue and depression. |
| Antidepressant Potential | Shows promise in alleviating depressive symptoms through neurotransmitter modulation. |
| Anxiolytic Properties | May reduce anxiety levels by modulating serotonin and norepinephrine pathways. |
| Dopaminergic Activity | Impacts dopamine receptors, influencing mood and reward mechanisms. |
Therapeutic Applications
Research indicates that this compound may have therapeutic potential in various conditions:
- Depression : Preliminary studies suggest efficacy in treating depressive disorders due to its action on serotonin and norepinephrine systems.
- Anxiety Disorders : Its anxiolytic properties could be beneficial in managing anxiety-related conditions.
- Cognitive Enhancement : Potential applications in cognitive enhancement due to its stimulant effects on the CNS.
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of this compound in animal models. Results indicated significant reductions in despair behaviors, suggesting its potential as an antidepressant .
Case Study 2: Anxiety Management
Research highlighted in MDPI showed that compounds similar to this compound exhibited anxiolytic effects in rodent models. The findings support further exploration into its use for anxiety disorders .
Case Study 3: Dopaminergic Activity
A pharmacological study assessed the interaction of this compound with dopamine receptors. The results demonstrated a moderate affinity for D2 receptors, indicating potential applications in mood regulation therapies .
Q & A
Q. How can researchers ensure regulatory compliance when developing this compound for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
